2-Amino-4-hydroxy-1,3,5-triazine hydrate; 98%
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Description
2-Amino-4-hydroxy-1,3,5-triazine hydrate, also known as 2-Amino-4-hydroxy-1,3,5-triazine-2-hydrate or 2AHTRH, is an organic compound composed of nitrogen, oxygen, and hydrogen with the molecular formula C3H5N5O2H2O1. It is a white, crystalline solid with a melting point of 220-222°C1. 2AHTRH is a versatile compound with a wide range of applications in science, technology, and industry1.
Synthesis Analysis
The synthesis pathway for 2-Amino-4-hydroxy-1,3,5-triazine hydrate involves the reaction of cyanuric chloride with ammonia followed by hydrolysis of the resulting intermediate1. The steps are as follows:
- Cyanuric chloride is added to a solution of ammonia in water.
- The mixture is stirred at room temperature for several hours to allow for the reaction to occur.
- The resulting intermediate is then hydrolyzed by adding water and heating the mixture to reflux.
- The product is isolated by filtration and washed with water to yield 2-Amino-4-hydroxy-1,3,5-triazine hydrate1.
Molecular Structure Analysis
The molecular weight of 2-Amino-4-hydroxy-1,3,5-triazine hydrate is 130.11 g/mol1. The InChI Key is JYJVVKRYDFYVFN-UHFFFAOYSA-N1.
Chemical Reactions Analysis
2AHTRH acts as a nucleophile in organic synthesis. It can react with electrophiles, such as halogens, to form new molecules1. It can also react with carbon-carbon double bonds to form new molecules1. In addition, it can react with aldehydes, ketones, and carboxylic acids to form new molecules1.Physical And Chemical Properties Analysis
2AHTRH is a white, crystalline solid with a melting point of 220-222°C1. It is a relatively inexpensive and easy-to-use compound for laboratory experiments1. It is stable under normal laboratory conditions and has a wide range of applications1. However, it is not very soluble in water, which can limit its use in certain experiments1.Safety And Hazards
While specific safety and hazard information for 2-Amino-4-hydroxy-1,3,5-triazine hydrate is not available from the search results, it’s important to note that all chemicals should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific handling and disposal instructions.
Future Directions
There are many potential future directions for the use of 2AHTRH. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals1. It could also be used in the development of new materials and catalysts1.
properties
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O.H2O/c4-2-5-1-6-3(8)7-2;/h1H,(H3,4,5,6,7,8);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVVKRYDFYVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azacytosine Hydrate | |
CAS RN |
426837-12-9 |
Source
|
Record name | 1,3,5-Triazin-2(1H)-one, 6-amino-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426837-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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